3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

3-(Benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 891126-56-0) is a small-molecule hybrid compound that integrates a benzenesulfonyl group, a propanamide linker, and a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl ring. Compounds of this structural class, particularly those featuring the benzenesulfonamide/oxadiazole pharmacophore, are frequently investigated for enzyme inhibition (e.g., carbonic anhydrase isoforms) and antiviral activity (e.g., dengue virus protease).

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 891126-56-0
Cat. No. B2835617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
CAS891126-56-0
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H19N3O4S/c1-13-8-9-14(2)16(12-13)18-21-22-19(26-18)20-17(23)10-11-27(24,25)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,22,23)
InChIKeyPKTIKSWBHCYGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide: A Specialized 1,3,4-Oxadiazole Hybrid for Procurement Targeting Biological Screening


3-(Benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 891126-56-0) is a small-molecule hybrid compound that integrates a benzenesulfonyl group, a propanamide linker, and a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl ring . Compounds of this structural class, particularly those featuring the benzenesulfonamide/oxadiazole pharmacophore, are frequently investigated for enzyme inhibition (e.g., carbonic anhydrase isoforms) and antiviral activity (e.g., dengue virus protease) [1][2]. The specific substitution pattern of this compound, with methyl groups at the 2 and 5 positions of the terminal phenyl ring, is a structural variable known to modulate target binding and selectivity within related series, but direct, quantitative benchmarking data for this exact entity is absent from the primary public literature.

Generic Substitution Risk for 3-(Benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide: The Criticality of the 2,5-Dimethylphenyl Regioisomer


Interchanging 3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide with a close analog, such as its 3,4-dimethylphenyl regioisomer (CAS 941914-76-7) or the unsubstituted phenyl derivative, poses a significant scientific risk. In 1,3,4-oxadiazole medicinal chemistry, the substitution pattern on the terminal phenyl ring is a well-established driver of target affinity, isoform selectivity, and pharmacokinetic properties [1]. For related benzenesulphonamide-oxadiazole carbonic anhydrase inhibitors, shifts in the methyl group position have resulted in dramatic selectivity changes across hCA isoforms I, II, IX, and XIII [1]. Therefore, a generic substitution without rigorous, molecule-specific comparative biological data, which is currently lacking for this exact compound, is not scientifically justifiable and could invalidate a screening campaign or SAR study.

Procurement-Relevant Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide


Structural Differentiation from Closest Commercial Analog: 2,5- vs. 3,4-Dimethylphenyl Regioisomer

The most structurally analogous commercially available compound is 3-(benzenesulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 941914-76-7) . The sole differentiating feature is the position of the two methyl substituents on the terminal phenyl ring (2,5- vs. 3,4-). In the context of benzenesulphonamide-1,3,4-oxadiazole carbonic anhydrase inhibitors, regioisomeric variation at this position has been quantitatively demonstrated to alter hCA inhibitory profiles. For example, in a structurally related series, a 2,4-dimethoxy substitution pattern exhibited an IC50 of 0.65 µM against hCA XIII, while other regioisomers showed markedly different potency, underscoring that such a positional isomer cannot be considered an equivalent [1]. No direct head-to-head biological comparison between CAS 891126-56-0 and CAS 941914-76-7 is available.

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Inferred Target Engagement Potential: Carbonic Anhydrase Inhibition as a Model System

While no direct assay data exists for CAS 891126-56-0, the benzenesulphonamide-1,3,4-oxadiazole scaffold to which it belongs has established activity against cancer-related human carbonic anhydrase isoforms. A closely related compound series demonstrated potent inhibition of hCA IX (tumor-associated isoform) with K_i values in the low nanomolar range (20.1–80.3 nM) and pronounced selectivity over the ubiquitous hCA I and II isoforms [1]. Based on structural analogy, the target compound may exhibit a similar inhibition profile, but this remains experimentally unconfirmed. This contrasts with other commercially available 1,3,4-oxadiazole compounds lacking the sulfonamide zinc-binding group, which typically show no CA inhibition.

Enzyme Inhibition Carbonic Anhydrase Anticancer Target

Chemical Space and Physicochemical Differentiation

The target compound occupies a distinct position in physicochemical space relative to common 1,3,4-oxadiazole-based screening compounds. Its calculated molecular weight is 385.44 g/mol, with a molecular formula of C19H19N3O4S, indicating a balanced lipophilic/hydrophilic profile . Compared to the 3,4-dimethylphenyl analog, which has identical calculated properties, any differentiation in solubility, permeability, or metabolic stability would arise solely from the positional isomer effect on molecular shape and electron distribution—parameters that routinely influence biological outcomes [1]. In contrast, compounds such as 3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 946208-15-7), which replaces the lipophilic phenyl ring with a heteroaromatic oxazole, have a lower molecular weight (348.34 g/mol) and thus represent a chemically distinct starting point for lead optimization.

Drug-likeness Physicochemical Properties Lipinski's Rule of Five

Recommended Procurement and Application Scenarios for 3-(Benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide


Expanding Structure-Activity Relationship (SAR) Libraries for Carbonic Anhydrase Inhibitor Drug Discovery

As established in Section 3, the benzenesulphonamide-1,3,4-oxadiazole core is a validated pharmacophore for human carbonic anhydrase inhibition [1]. CAS 891126-56-0 serves as an ideal and distinct entry for expanding an SAR library, specifically introducing the 2,5-dimethylphenyl group, a substitution pattern entirely absent from the published 3-functionalised series. Procuring this compound allows a medicinal chemistry team to generate novel selectivity data against therapeutically relevant isoforms like hCA IX and hCA XIII, potentially identifying a new lead series with a unique IP position.

Antiviral Research: Probing Dengue Virus Protease Allosteric Sites

The 1,3,4-oxadiazole-benzenesulfonamide hybrid scaffold has demonstrated activity as an inhibitor of dengue virus NS2B/NS3 protease, binding to an allosteric site [2]. The target compound, with its distinct 2,5-dimethylphenyl substituent, is a compelling candidate for screening in this assay to determine if the altered steric and electronic properties enhance binding affinity beyond the most potent hybrids from that study, which exhibited IC50 values of 13.9–15.1 µM. Procurement for this specific antiviral application is justified by the scaffold's proven engagement with the target and the compound's novel substitution pattern.

Chemical Biology Tool Compound Development for Metabolic Disorder Research

The oxadiazole-benzenesulfonamide class has been historically linked to the modulation of metabolic targets, including β3-adrenergic receptor agonism, relevant to diabetes and obesity [3]. Although the target activity for CAS 891126-56-0 is uncharacterized, its procurement enables its use as a probe in phenotypic assays for metabolic disorders. The specific 2,5-dimethylphenyl modification provides a new structural variation to dissect the structural determinants of efficacy and selectivity in this therapeutic area, which cannot be achieved using generic or commercially available analogs.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.